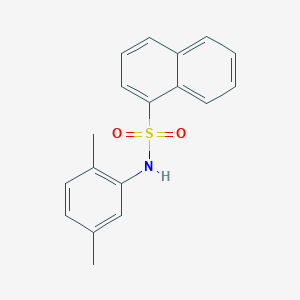
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, also known as DNNS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DNNS is a sulfonamide derivative of naphthalene, and it is widely used in scientific research as a tool to study various biological processes.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and protein-protein interactions. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to inhibit the interaction between the HIV-1 Tat protein and the TAR RNA element by binding to the Tat protein and preventing its binding to TAR RNA.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the reduction of tumor growth. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to be well-tolerated in animal studies, with no significant toxic effects observed at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide in lab experiments is its high potency and specificity. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have a high binding affinity for its target enzymes and proteins, making it a valuable tool for studying various biological processes. However, one of the limitations of using N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is also relatively expensive compared to other research tools, which can limit its widespread use.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer drug, and the identification of new targets for inhibition. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to have potential as a tool for imaging various biological processes, such as pH regulation in cancer cells. Further research in these areas could lead to the development of new therapies and diagnostic tools for various diseases.
合成法
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide can be synthesized through a multistep process starting from naphthalene. The first step involves the conversion of naphthalene to 1-naphthylamine, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride to yield N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the reduction of tumor growth, making N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide a potential anti-cancer drug candidate. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been used as a tool to study the interaction between the HIV-1 Tat protein and the TAR RNA element, which is essential for viral replication.
特性
分子式 |
C18H17NO2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-13-10-11-14(2)17(12-13)19-22(20,21)18-9-5-7-15-6-3-4-8-16(15)18/h3-12,19H,1-2H3 |
InChIキー |
WKOZWCHNZDZARN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)


![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)


![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)